2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine
Overview
Description
2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its unique chemical properties .
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of cellular processes and structures, including DNA, enzymes, and receptors .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine.
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
The synthesis of 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the condensation of thioformamide with bromoacetopropanol or with γ,γ-dichloro-γ,γ-diacetodipropyl ether . Another method includes the reduction of ethyl-4-methylthiazole-5-acetate using lithium aluminum hydride (LiAlH4) . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring’s aromaticity allows for electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine has various scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing other biologically active compounds . In biology and medicine, thiazole derivatives have been studied for their antimicrobial, antifungal, antiviral, and anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine can be compared with other thiazole derivatives, such as 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol and 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol . These compounds share the thiazole ring structure but differ in their substituents, which can significantly affect their biological activities and chemical properties
Properties
IUPAC Name |
2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-3-7-6(2)11-8(10-7)4-5-9/h3-5,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCRGOBKVWHQKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)CCN)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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